molecular formula C9H6BrN3O2 B12127249 1-(3-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid

1-(3-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B12127249
M. Wt: 268.07 g/mol
InChI Key: HGGZQSFAWPFSFX-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For redox reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce larger, more complex molecules .

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid
  • 1-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
  • 1-(3-Methylphenyl)-1H-1,2,3-triazole-5-carboxylic acid

Uniqueness: 1-(3-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C9H6BrN3O2

Molecular Weight

268.07 g/mol

IUPAC Name

3-(3-bromophenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H6BrN3O2/c10-6-2-1-3-7(4-6)13-8(9(14)15)5-11-12-13/h1-5H,(H,14,15)

InChI Key

HGGZQSFAWPFSFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=CN=N2)C(=O)O

Origin of Product

United States

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